molecular formula C24H51Al B100190 Tris(2,4,4-trimethylpentyl)aluminium CAS No. 16216-31-2

Tris(2,4,4-trimethylpentyl)aluminium

Cat. No. B100190
CAS RN: 16216-31-2
M. Wt: 366.6 g/mol
InChI Key: XZIKSWMNFLIAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(2,4,4-trimethylpentyl)aluminium, also known as TMA or TMA-3, is an organoaluminium compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMA is a highly reactive compound that can be synthesized through various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Tris(2,4,4-trimethylpentyl)aluminium is not fully understood, but it is believed to react with various organic compounds through nucleophilic addition reactions. Tris(2,4,4-trimethylpentyl)aluminium can also act as a Lewis acid, accepting electron pairs from other molecules.
Biochemical and Physiological Effects:
Tris(2,4,4-trimethylpentyl)aluminium has been studied for its biochemical and physiological effects, including its potential toxicity. It has been found to be toxic to cells in vitro and has been shown to induce apoptosis in various cell lines. Tris(2,4,4-trimethylpentyl)aluminium has also been found to be toxic to aquatic organisms, including fish and crustaceans.

Advantages and Limitations for Lab Experiments

Tris(2,4,4-trimethylpentyl)aluminium has several advantages for use in laboratory experiments, including its high reactivity and versatility in organic synthesis. However, Tris(2,4,4-trimethylpentyl)aluminium is also highly reactive and can be dangerous if not handled properly. It is also a relatively expensive compound, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Tris(2,4,4-trimethylpentyl)aluminium, including its potential use as a catalyst for various reactions and its use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium could also be studied further for its potential toxicity and environmental impact. Further research could also explore the use of Tris(2,4,4-trimethylpentyl)aluminium in the development of new materials and technologies.
In conclusion, Tris(2,4,4-trimethylpentyl)aluminium is a highly reactive and versatile organoaluminium compound that has potential applications in organic synthesis and as a catalyst for various reactions. While it has been studied extensively for its biochemical and physiological effects, more research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

Tris(2,4,4-trimethylpentyl)aluminium can be synthesized through various methods, including the reaction of trimethylaluminium with 2,4,4-trimethylpentene or the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide. The latter method is the most commonly used and involves the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide in anhydrous diethyl ether.

Scientific Research Applications

Tris(2,4,4-trimethylpentyl)aluminium has been studied extensively for its potential applications in organic synthesis and as a catalyst for various reactions. It has also been studied for its potential use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium has been found to be highly reactive and can react with various organic compounds, making it a versatile compound for use in organic synthesis.

properties

CAS RN

16216-31-2

Product Name

Tris(2,4,4-trimethylpentyl)aluminium

Molecular Formula

C24H51Al

Molecular Weight

366.6 g/mol

IUPAC Name

tris(2,4,4-trimethylpentyl)alumane

InChI

InChI=1S/3C8H17.Al/c3*1-7(2)6-8(3,4)5;/h3*7H,1,6H2,2-5H3;

InChI Key

XZIKSWMNFLIAQP-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C

Canonical SMILES

CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C

Other CAS RN

16216-31-2

Pictograms

Flammable; Corrosive

Origin of Product

United States

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